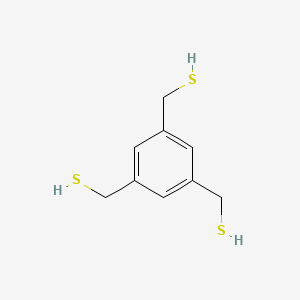
1,3,5-Tris(mercaptomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyltrimethanethiol can be synthesized through the reaction of 1,3,5-tris(bromomethyl)benzene with thiourea in acetone, followed by hydrolysis under reflux conditions in aqueous sodium hydroxide. The reaction proceeds as follows:
- 1,3,5-tris(bromomethyl)benzene reacts with thiourea to form benzene-1,3,5-triyltris(methylene)tricarbamimidothioate.
- The intermediate is then hydrolyzed under reflux conditions in aqueous sodium hydroxide to yield benzene-1,3,5-triyltrimethanethiol .
Industrial Production Methods: Industrial production methods for benzene-1,3,5-triyltrimethanethiol typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as column chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene-1,3,5-triyltrimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic structures through reactions with suitable linkers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution.
Cyclization: Linkers like 1,3,5-tris(pyridin-2-yldisulfanyl)methylbenzene facilitate cyclization under physiological conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of substituted benzene derivatives.
Cyclization: Formation of cyclic peptides or other cyclic structures.
Applications De Recherche Scientifique
Benzene-1,3,5-triyltrimethanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and cyclic peptides.
Biology: Employed in the study of protein interactions and as a linker in peptide synthesis.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of benzene-1,3,5-triyltrimethanethiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property makes it useful in the formation of cyclic peptides and other cyclic structures. The compound can also interact with various molecular targets through its thiol groups, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Benzene-1,3,5-triyltrimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
Benzene-1,3,5-triyltriacetonitrile: Contains nitrile groups instead of thiol groups.
Uniqueness: Benzene-1,3,5-triyltrimethanethiol is unique due to its three thiol groups, which provide distinct reactivity and versatility in forming disulfide bonds and cyclic structures. This makes it particularly valuable in applications requiring thiol-specific reactions and interactions .
Propriétés
Formule moléculaire |
C9H12S3 |
|---|---|
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
[3,5-bis(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12S3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 |
Clé InChI |
STWRQBYJSPXXQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CS)CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)

![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
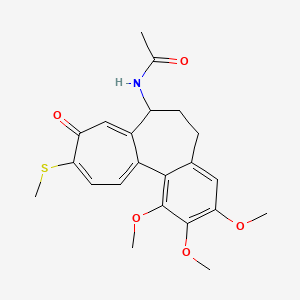

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)
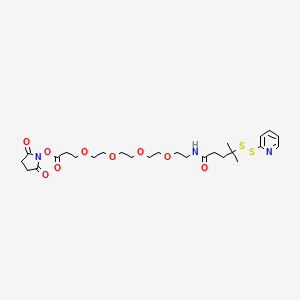

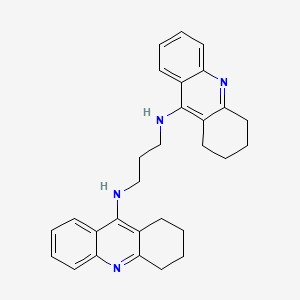
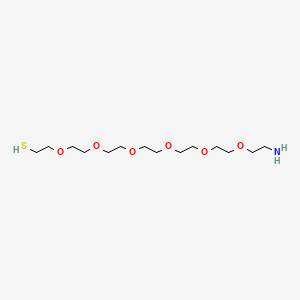
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
